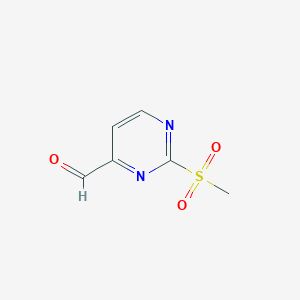
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Übersicht
Beschreibung
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H6N2O3S. It is a white to yellow solid that is insoluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide and dichloromethane. This compound is used as an intermediate in organic synthesis and as a reagent in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde can be achieved by reacting pyrimidine-4-carboxylic acid with methanesulfonic anhydride. The specific steps are as follows:
- Pyrimidine-4-carboxylic acid and methanesulfonic anhydride are added to a solvent, such as dimethyl sulfoxide.
- The reaction is carried out at a temperature of 60-80°C.
- After the reaction is completed, crystallization or extraction processes are used to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Methylsulfonyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-(Methylsulfonyl)phenyl derivatives: These compounds have similar sulfonyl groups but differ in their aromatic ring structure.
Pyrimidine-4-carbaldehyde derivatives: These compounds share the pyrimidine core but have different substituents at the 2-position.
Uniqueness: 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is unique due to the presence of both the sulfonyl and aldehyde functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
2-methylsulfonylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12(10,11)6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNLBRDWBXTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647531 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874279-27-3 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)









![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)

![9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene](/img/structure/B1371866.png)
